![molecular formula C19H21N5O2 B2923319 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1209263-00-2](/img/structure/B2923319.png)

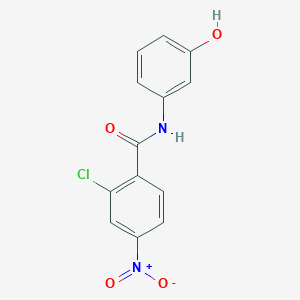

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

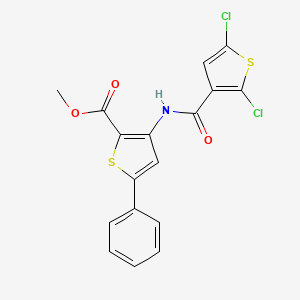

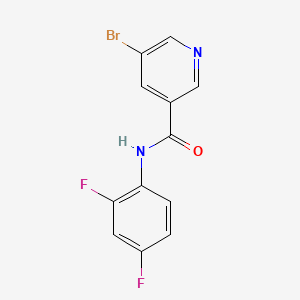

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and an imidazo-pyridine ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The InChI code for the compound is1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 . This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule . Physical and Chemical Properties Analysis

The molecular weight of the compound is 193.25 . Other specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Chemistry and Kinetics

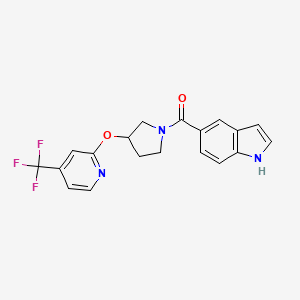

Research into related compounds, such as those involving oxadiazoline and piperidine structures, has explored the photochemistry and reaction kinetics in solution. These studies shed light on the potential for synthesizing new chemical entities with unique properties, including those with applications in drug development and material science (Tae et al., 1999).

Molecular Interaction

Studies on molecular interactions, particularly those focusing on antagonist activities at receptor sites, provide insights into the design of new therapeutic agents. For example, the interaction of piperidin-1-yl derivatives with cannabinoid receptors has been thoroughly investigated, offering perspectives on how similar compounds might be utilized in designing receptor-specific drugs (Shim et al., 2002).

Optical Properties and Material Science

The synthesis and characterization of imidazo[1,5-a]pyridine derivatives highlight their potential in creating luminescent materials. These compounds exhibit significant Stokes' shifts and variable quantum yields, suggesting their utility in developing new optical materials and sensors (Volpi et al., 2017).

Anticancer and Antimicrobial Applications

Research into novel heterocyclic compounds, including oxazole and pyrazoline derivatives, demonstrates significant potential in developing new anticancer and antimicrobial agents. These studies provide a basis for further exploration of related compounds in therapeutic contexts, aiming to overcome drug resistance and improve treatment efficacy (Katariya et al., 2021).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds, such as those incorporating piperidin-1-yl and morpholino groups, contribute to our understanding of molecular architecture and its relation to biological activity. This research underpins the development of novel compounds with specific biological or physical properties (Prasad et al., 2018).

Propriétés

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12-16(24-9-3-2-4-15(24)20-12)19(25)23-10-7-14(8-11-23)18-22-21-17(26-18)13-5-6-13/h2-4,9,13-14H,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLDYTMVKZQKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)C4=NN=C(O4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)

![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)

![2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2923240.png)

![2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2923242.png)

![(3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2923248.png)

![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)

![6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2923250.png)

![4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B2923251.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2923257.png)